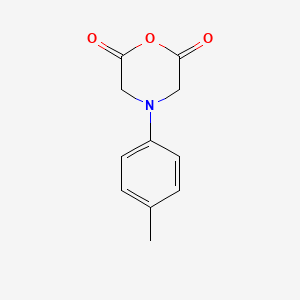

4-(4-Methylphenyl)morpholine-2,6-dione

Description

4-(4-Methylphenyl)morpholine-2,6-dione is a heterocyclic compound featuring a morpholine-2,6-dione core substituted with a 4-methylphenyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the morpholine ring and enhanced lipophilicity from the methylphenyl substituent.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(4-methylphenyl)morpholine-2,6-dione |

InChI |

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-6-10(13)15-11(14)7-12/h2-5H,6-7H2,1H3 |

InChI Key |

WXHUURREJJCLSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(=O)OC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)morpholine-2,6-dione typically involves the reaction of 4-methylphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired morpholine-2,6-dione structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)morpholine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(4-Methylphenyl)morpholine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, solubility, and thermal stability. Key comparisons include:

*Estimated based on structural analogs.

- Lipophilicity : The methyl group in this compound increases hydrophobicity compared to the methoxy analog, which has polar oxygen atoms. This makes the methyl derivative less soluble in aqueous media but more compatible with lipid membranes .

- Thermal Stability : Chlorine substituents (as in 4-(4-chlorophenyl)morpholine-2,6-dione) likely improve thermal stability due to stronger C-Cl bonds compared to C-CH₃ or C-OCH₃ bonds .

Biological Activity

4-(4-Methylphenyl)morpholine-2,6-dione, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a morpholine ring and two carbonyl groups, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is C11H13N1O2. The compound consists of a morpholine ring substituted at the 4-position with a para-methylphenyl group and has carbonyl functionalities at the 2 and 6 positions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound possesses strong antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it may act as an intercalative inhibitor of topoisomerase II, a key enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound may induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in disease pathways, modulating their activity and leading to various biological outcomes .

Case Studies

- Antibacterial Study : A recent study assessed the antibacterial efficacy of various morpholine derivatives, including this compound. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed during testing .

- Anticancer Research : In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines. The observed IC50 values indicate a promising therapeutic index for further development .

Q & A

Q. What are the established synthetic routes for 4-(4-Methylphenyl)morpholine-2,6-dione, and what are their comparative advantages?

The compound is synthesized via cyclization of precursors such as N-(α-haloacyl)-α-amino acids or N-(α-hydroxyacyl)-α-amino acids. Method A (haloacyl route) uses high-dilution conditions with bases (e.g., NaOH) but risks racemization (yields: 38–55%). Method B (hydroxyacyl route) employs acid catalysts (e.g., p-toluenesulfonic acid) or thermal cyclization, offering better stereochemical control but requiring purification to remove oligomers. Method C involves O-(α-aminoacyl)-α-hydroxycarboxylic acids but faces polycondensation side reactions. The optimal method depends on stereochemical fidelity and tolerance for by-products .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structure of this compound?

Key techniques include:

- 1H NMR : Methyl groups (δ 2.26 ppm), aromatic protons (δ 7.1–8.5 ppm), and NH signals (δ 10.4–10.6 ppm) .

- IR spectroscopy : NH stretch (~3089 cm⁻¹), S=O stretches (1332/1160 cm⁻¹ for sulfonamide analogs) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 645 [M+] for disulfonamide derivatives) .

- HPLC/UV-Vis : Purity assessment, particularly for aggregation-prone derivatives .

Q. How can researchers verify the purity of this compound post-synthesis?

Use melting point analysis (sharp range, e.g., 223–225°C for analogs) , TLC (single spot in multiple solvents), and HPLC (retention time consistency). For trace impurities, employ high-resolution MS or elemental analysis .

Advanced Research Questions

Q. What strategies mitigate racemization at the C6 position during cyclization reactions?

Racemization in Method A arises from nucleophilic attack. Mitigation strategies include:

- Using Method B (intramolecular esterification), which avoids stereocenter involvement .

- Optimizing reaction time/temperature (shorter durations at lower temperatures).

- Employing chiral auxiliaries or enantiopure starting materials.

Q. How do high-dilution conditions and catalyst selection affect oligomer formation?

High dilution (0.01–0.1 M) reduces intermolecular reactions, favoring cyclization. Catalysts like benzyltriethylammonium chloride (Method A) may accelerate cyclization but risk side products. Acid catalysts (Method B) improve yields but require neutralization. Thermodynamic control via reflux (150–350°C in toluene) shifts equilibrium toward monomers but risks decomposition .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Cross-validate with 2D NMR (COSY, HSQC) for proton-carbon correlations. Compare IR/MS data with computational predictions (e.g., DFT). For suspected racemization, use chiral HPLC or optical rotation measurements . Recrystallize and re-analyze persistent ambiguities .

Q. What structural modifications of morpholine-2,6-dione derivatives enhance bioactivity?

Introducing 4-(morpholinomethyl)benzyloxy groups (as in SLE therapeutics) improves target binding . Substitutions at the 4-phenyl position (e.g., methyl groups) enhance lipophilicity. Bioisosteric replacement with triazole-thione moieties (e.g., derivatives) modulates pharmacokinetics .

Data Contradiction and Optimization

Q. How can researchers address low yields in morpholine-2,6-dione synthesis?

Competing reactions (oligomerization, racemization) reduce yields. Optimize by:

- Using high-dilution conditions to favor intramolecular cyclization .

- Screening catalysts (e.g., trifluoromethanesulfonic acid for Method B).

- Employing kinetic trapping (rapid quenching) to isolate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.